molecular formula C10H8O4 B3029123 4-Hydroxy-5-methoxy-2H-chromen-2-one CAS No. 53666-76-5

4-Hydroxy-5-methoxy-2H-chromen-2-one

Cat. No.: B3029123
CAS No.: 53666-76-5
M. Wt: 192.17
InChI Key: LFFCJEOKCYTBDD-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 5-position on the chromen-2-one scaffold. Coumarins, including this compound, are widely studied for their potential therapeutic properties and their roles in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-hydroxy-2H-chromen-2-one with methoxy-substituted phenols under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are commonly adopted to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and methoxy groups contribute to its antioxidant properties and its ability to interact with various molecular targets .

Properties

IUPAC Name

4-hydroxy-5-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFCJEOKCYTBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715844
Record name 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-76-5
Record name 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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